

# Preparing AMG 925 (HCl) Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | AMG 925 (HCI) |           |
| Cat. No.:            | B2464784      | Get Quote |

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

### Introduction

AMG 925 is a potent and orally bioavailable dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] Activating mutations in FLT3 are present in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[3][4] The CDK4/Rb pathway is a critical regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers. By simultaneously targeting both FLT3 and CDK4, AMG 925 offers a promising therapeutic strategy for AML and other malignancies.[3][4] This document provides detailed protocols for the preparation of **AMG 925 (HCI)** stock solutions for use in in vitro and in vivo preclinical studies.

## **Mechanism of Action**

AMG 925 exerts its anti-cancer effects by inhibiting the kinase activity of both FLT3 and CDK4. [1][5] Inhibition of FLT3 blocks the downstream signaling pathways, including the phosphorylation of STAT5, which is crucial for the proliferation and survival of FLT3-mutated AML cells.[1][3][6] Inhibition of CDK4 prevents the phosphorylation of the retinoblastoma protein (Rb), leading to G1 cell cycle arrest.[3][7] The dual inhibition of these pathways has been shown to be effective in overcoming resistance to FLT3 inhibitors.[8]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput proteomic profiling reveals mechanisms of action of AMG925, a dual FLT3-CDK4/6 kinase inhibitor targeting AML and AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. chemietek.com [chemietek.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preparing AMG 925 (HCl) Stock Solutions for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2464784#preparing-amg-925-hcl-stock-solution-for-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com